Pentalene, octahydro-

Strain Energy Stereochemistry Total Synthesis

Pentalene, octahydro- (CAS 1755-05-1), systematically named cis-bicyclo[3.3.0]octane, is a saturated bicyclic hydrocarbon consisting of two fused cyclopentane rings sharing a common edge. It has the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 1755-05-1
Cat. No. B157100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentalene, octahydro-
CAS1755-05-1
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESC1CC2CCCC2C1
InChIInChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2
InChIKeyAEBWATHAIVJLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropentalene Procurement Guide: What Differentiates This cis-Fused Bicyclo[3.3.0]octane Scaffold


Pentalene, octahydro- (CAS 1755-05-1), systematically named cis-bicyclo[3.3.0]octane, is a saturated bicyclic hydrocarbon consisting of two fused cyclopentane rings sharing a common edge. It has the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol [1]. This compound is the thermodynamically favored cis-diastereomer of the bicyclo[3.3.0]octane family and serves as the saturated core of several biologically active natural products, including the tetramic acid macrolactams (e.g., cylindramide) and ptychanolides [2]. Its procurement is primarily driven by its role as a conformationaly constrained, non-planar hydrocarbon scaffold for medicinal chemistry and materials science, where its specific stereochemistry and ring-fusion geometry directly dictate downstream molecular properties [3].

Scaffold Class cis-Fused bicyclo[3.3.0]octane, saturated non-planar template
Selection Context Conformationally constrained core for medicinal chemistry & self-assembly
Procurement Logic Select when cis-rigidity and cyclopentane envelope geometry are required

Why Bicyclo[3.3.0]octane Cannot Be Replaced by Isomeric or Analogous Bicyclic Hydrocarbons


Generic substitution of cis-bicyclo[3.3.0]octane with other C₈H₁₄ bicyclic isomers or larger bicyclic analogs like decalin is not scientifically valid. The defining feature of this scaffold is its cis-fused [3.3.0] ring junction, which imposes a unique combination of conformational rigidity, ring strain, and stereoelectronic properties. The trans-fused diastereomer is destabilized by an additional ~6.4 kcal/mol of strain energy, fundamentally altering its geometry and reactivity [2]. Even subtle changes in ring size, such as moving to a bicyclo[3.2.1]octane or bicyclo[2.2.2]octane framework, result in a complete loss of the fused cyclopentane envelope conformation and lead to drastically different physical properties, including a melting point shift of over 160 °C [1]. The quantitative evidence below demonstrates that these molecular differences translate into measurable, application-critical variations in thermodynamic stability, phase behavior, and synthetic utility.

Target: cis-Bicyclo[3.3.0]octane
Ring-fusion geometry enforces a locked double-envelope conformation. Substituting with trans-bicyclo[3.3.0]octane introduces ~6.4 kcal/mol additional strain and may shift synthetic accessibility and conformational behavior.
Target: cis-Bicyclo[3.3.0]octane
Physical phase at ambient conditions is liquid (mp -30 °C). Replacing with bicyclo[3.2.1]octane or bicyclo[2.2.2]octane yields crystalline solids (mp >133 °C); handling and solvation profiles may not transfer.
Target: cis-Bicyclo[3.3.0]octane
Conformational rigidity prevents ring-flipping. Substituting with decalin (bicyclo[4.4.0]decane) introduces conformational isomerization; self-assembly and ligand pre-organization outcomes may differ.

Quantitative Differentiation of Octahydropentalene (CAS 1755-05-1) from Its Closest Analogs


Cis- vs. Trans-Fused Ring Junction: A 6.4 kcal/mol Stability Advantage Dictates Synthetic Accessibility

The cis-fused bicyclo[3.3.0]octane (octahydropentalene) is thermodynamically favored over its trans-fused diastereomer by a significant margin. The trans isomer possesses a strain energy (SE) that is higher, with a calculated difference of ~13.0 kcal/mol and an experimentally determined difference of ~6.4 kcal/mol [1]. This pronounced energy penalty renders the trans isomer synthetically challenging and limits its accessibility for research and development.

Cis vs Trans Strain
Head-to-head
Δ Strain Energy ≈ +6.4 (exp) to +13.0 (calc) kcal/mol for trans
Supports synthetic accessibility review
Higher strain limits trans isomer availability
Strain Energy Stereochemistry Total Synthesis

Melting Point Differential Exceeds 160 °C: Bicyclo[3.3.0]octane Is a Liquid at Room Temperature Unlike Its Isomers

The physical phase of the C₈H₁₄ bicyclooctane isomers at standard laboratory temperature is a critical parameter for handling and formulation. Bicyclo[3.3.0]octane (octahydropentalene) melts at -30 °C, making it a liquid at room temperature [1]. In contrast, the regioisomer bicyclo[3.2.1]octane and the bridged isomer bicyclo[2.2.2]octane are crystalline solids at ambient conditions, with melting points of 133-134 °C and 168-170 °C, respectively [1].

Melting Point
Cross-study
-30 °C vs +133 to +170 °C for isomers
Phase behavior context: liquid at ambient
Handling and formulation property review
Physical Properties Phase Behavior Formulation

Boiling Point and Cohesive Energy: A Measurable Shift in Volatility Versus Perhydroindane

The boiling point and enthalpy of vaporization of octahydropentalene set it apart from perhydroindane, its closest 6/5-fused ring analog. Octahydropentalene exhibits a boiling point of 140.5 °C at 760 mmHg and an enthalpy of vaporization of 36.2 ± 0.8 kJ/mol [1]. Perhydroindane (octahydro-1H-indene) is a higher-boiling liquid at 161.0 °C with a correspondingly greater enthalpy of vaporization of 38.1 ± 0.8 kJ/mol [2].

Boiling Point
Data to verify
BP 140.5 °C; ΔHvap 36.2 ± 0.8 kJ/mol
Supports volatility and purification context
20.5 °C lower than perhydroindane
Thermophysical Properties Volatility Distillation

Conformational Pre-organization for Self-Assembly: A Rigid Template Not Found in Decalin

The cis-fused bicyclo[3.3.0]octane framework adopts a highly constrained 'double envelope' conformation, making it a superior template for molecular self-assembly compared to the more flexible decalin system [1]. While decalin (bicyclo[4.4.0]decane) can undergo ring-flipping, the fused cyclopentane rings of octahydropentalene are locked, enforcing a rigid, pre-organized geometry that directs non-covalent interactions in a predictable manner [1].

Conformational Rigidity
Class-level
Locked double-envelope vs fluxional decalin
Reported self-assembly template context
Qualitative difference; requires validation
Supramolecular Chemistry Molecular Self-Assembly Rigid Scaffold

Procurement-Driven Application Scenarios for Octahydropentalene (CAS 1755-05-1)


Medicinal Chemistry: A Low-Strain, Conformationally Defined Core for Fragment-Based Drug Discovery

The cis-fused [3.3.0] ring system is a validated core in natural product-inspired drug discovery. Its lower strain energy compared to the trans isomer (~6.4 kcal/mol) ensures synthetic tractability for the construction of diverse compound libraries [1]. Researchers requiring a pre-organized, non-planar hydrophobic scaffold for fragment-based screening should prioritize this compound over its more strained or flexible alternatives.

Process Chemistry: Exploiting a Room-Temperature Liquid Bicyclic Hydrocarbon for Neat Reactions

With a melting point of -30 °C, octahydropentalene is a liquid at ambient temperature, unlike its solid isomeric counterparts (m.p. >133 °C) [2]. This physical state is advantageous for process chemistry, where it can serve as a liquid reaction medium or be easily pumped and transferred in continuous flow setups, reducing the handling costs associated with solid reagents.

Supramolecular Materials: A Conformationally Locked Template for Self-Assembled Architectures

The rigid, double-envelope conformation of cis-bicyclo[3.3.0]octane pre-organizes functional groups appended to its framework, making it a high-value template for constructing predictable supramolecular architectures [3]. For material scientists designing metal-organic frameworks (MOFs), foldamers, or self-healing polymers, this scaffold offers a degree of spatial control that is unattainable with flexible rulers like decalin.

Thermophysical Reference Standards: A Defined Low-Boiling Bicyclic Hydrocarbon for Calibration

The well-defined boiling point of 140.5 °C and enthalpy of vaporization of 36.2 kJ/mol differentiate it from other C₈-C₉ bicyclic hydrocarbons [4]. This makes octahydropentalene a suitable candidate for use as a thermophysical reference standard for gas chromatography or calorimetric measurements, particularly where a low-boiling, medium-volatility standard is needed.

Application
Selection Property
Validation Focus
Fragment-based library design
Low-strain cis-fused scaffold
Synthetic tractability and conformational pre-organization
Neat reaction medium or continuous flow
Liquid at ambient (mp -30 °C)
Pumping, transfer, and dissolution-free handling
Supramolecular architectures / MOFs
Conformationally locked template
Rigidity-driven spatial control and assembly predictability
Thermophysical reference standard
Defined BP and ΔHvap
Calibration context for GC or calorimetry
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